
N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as NBMPR, is a compound that has been widely used in scientific research. It is a potent inhibitor of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. The inhibition of this transporter by NBMPR has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine works by inhibiting the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. This inhibition prevents the cells from taking up nucleosides, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the nucleoside transporter by N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. These include the induction of apoptosis, the modulation of gene expression, and the inhibition of DNA synthesis. N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has also been shown to have anti-cancer properties, making it a valuable tool in cancer research.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its potency as an inhibitor of the nucleoside transporter. This makes it a valuable tool for studying the effects of nucleoside uptake on cellular processes. However, N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research involving N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. One area of interest is the development of new compounds that are more potent and selective inhibitors of the nucleoside transporter. Another area of interest is the use of N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in combination with other drugs to enhance their efficacy in cancer treatment. Finally, there is also potential for the use of N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in the development of new diagnostic tools for cancer and other diseases.
合成法
N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-chlorobenzaldehyde with 4-(1-naphthylmethyl)-1-piperazine. The resulting product is then purified using column chromatography to obtain pure N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine.
科学的研究の応用
N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been used extensively in scientific research, particularly in the fields of pharmacology, biochemistry, and cancer research. It has been shown to have a range of effects on cellular processes, including the inhibition of nucleoside uptake, the induction of apoptosis, and the modulation of gene expression.
特性
IUPAC Name |
(E)-1-(3-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3/c23-21-9-3-5-18(15-21)16-24-26-13-11-25(12-14-26)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBICGWYYNCCHZ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
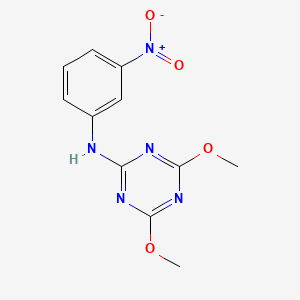
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)


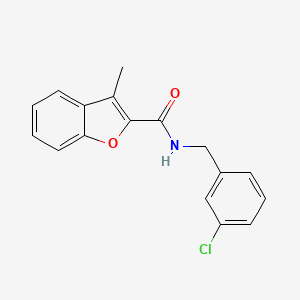
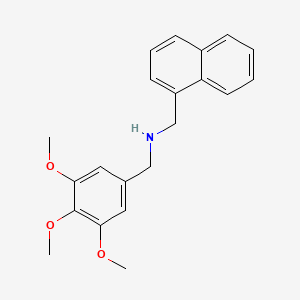
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
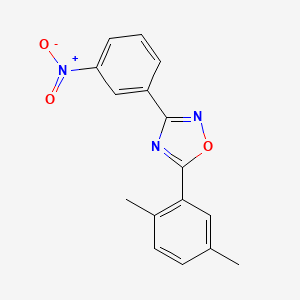
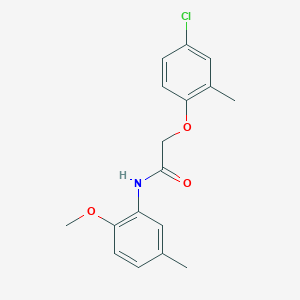
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
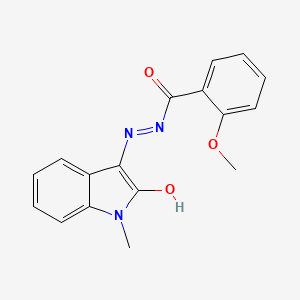
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)